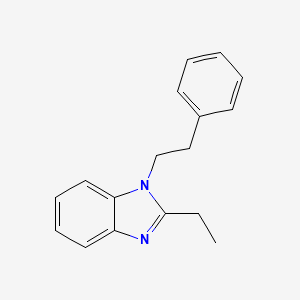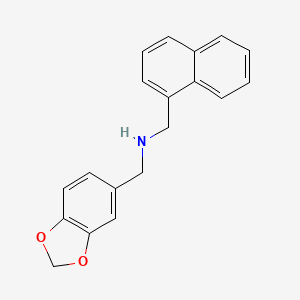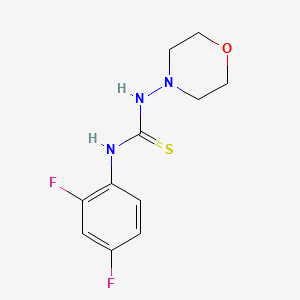![molecular formula C18H15N3O2S B5821345 N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Applications De Recherche Scientifique
Cancer Research: Histone Deacetylase Inhibition
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide: has been identified as a potent inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression. HDAC inhibitors like MS-275 (a compound related to the one ) have shown promise in cancer therapy by inducing cell cycle arrest, promoting differentiation, and triggering apoptosis in cancer cells .
Epigenetics: Gene Expression Modulation
The compound’s ability to inhibit HDACs also places it at the forefront of epigenetic research. By altering the acetylation status of histones, it can modulate gene expression patterns, which is vital for understanding and treating diseases that involve epigenetic dysregulation .
Neurodegenerative Diseases: Neuroprotection and Cognitive Enhancement
HDAC inhibitors have been studied for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by enhancing synaptic plasticity, memory formation, and neuronal survival .
Inflammatory Diseases: Anti-inflammatory Effects
Research suggests that HDAC inhibitors can exert anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. By modulating the expression of inflammatory cytokines, these compounds may help in reducing inflammation and associated pathologies .
Cardiovascular Diseases: Cardioprotection
In the field of cardiovascular research, HDAC inhibitors are being explored for their cardioprotective effects. They have the potential to play a role in the treatment of heart failure and in the prevention of cardiac hypertrophy and fibrosis .
Antimicrobial Research: Bacterial and Viral Infection
The structural similarity of N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide to other pyridinylmethyl)amino compounds suggests potential antimicrobial applications. These compounds have been shown to possess antibacterial activity, and their role in combating bacterial and viral infections is an area of active research .
Propriétés
IUPAC Name |
N-[3-(pyridin-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(20-12-15-6-1-2-9-19-15)13-5-3-7-14(11-13)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKFLJYIBRVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)



![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)



